Cas no 27563-65-1 (3-Chlorophthalic Acid)

3-Chlorophthalic Acid structure
3-Chlorophthalic Acid structure
Product Name:3-Chlorophthalic Acid
CAS-nummer:27563-65-1
MF:C8H5ClO4
MW:200.57590174675
MDL:MFCD00100580
CID:278857
PubChem ID:96254
Update Time:2025-06-07

3-Chlorophthalic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Benzenedicarboxylicacid, 3-chloro-
    • 3-Chlorophthalic acid
    • 3-CHLORO-PHTHALIC ACID
    • 3-Chloro-1,2-benzenedicarboxylic acid
    • 3-chlorobenzene-1,2-dicarboxylic acid
    • 3-Chlor-phthalsaeure
    • chlorobenzenedicarboxylic acid
    • chlorophthalic acid
    • Einecs 248-527-7
    • 1,2-Benzenedicarboxylic acid, 3-chloro-
    • 3-chlorophthalicacid
    • HMS1522E09
    • CCG-233855
    • IDI1_031031
    • MFCD00100580
    • SCHEMBL275485
    • Maybridge4_000449
    • A913168
    • DTXSID10911698
    • NCGC00177568-01
    • 3-Chlor-phthalsaure
    • FT-0763610
    • Phthalic acid, 3-chloro-
    • NCIOpen2_002770
    • CS-0204942
    • NS00049930
    • BKFXSOCDAQACQM-UHFFFAOYSA-N
    • F78482
    • InChI=1/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13
    • NSC 62536
    • 110471-69-7
    • Benzenedicarboxylic acid, chloro-
    • NSC62536
    • AS-17884
    • 27563-65-1
    • AKOS022646605
    • 1, 3-chloro-
    • NSC-62536
    • 3-Chlorophthalic Acid
    • MDL: MFCD00100580
    • Inchi: 1S/C8H5ClO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
    • InChI-sleutel: BKFXSOCDAQACQM-UHFFFAOYSA-N
    • LACHT: ClC1=CC=CC(C(=O)O)=C1C(=O)O

Berekende eigenschappen

  • Exacte massa: 199.98765
  • Monoisotopische massa: 199.987636
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 228
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 74.6

Experimentele eigenschappen

  • Dichtheid: 1.4623 (rough estimate)
  • Smeltpunt: 207-210°C
  • Kookpunt: 287.96°C (rough estimate)
  • Vlampunt: 188.3±23.7 °C
  • Brekindex: 1.4327 (estimate)
  • PSA: 74.6
  • LogboekP: 1.73640
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

3-Chlorophthalic Acid Beveiligingsinformatie

3-Chlorophthalic Acid Prijsmeer >>

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3-Chlorophthalic Acid Gerelateerde literatuur

  • 1. Notes
    Eric Cocker,Wesley Cocker,F. C. Cooper,M. W. Partridge,D. A. Forss,W. Freund,E. R. Stove,N. H. E. Ahlers,S. P. Ligthelm,D. E. White,L. S. Zampatti,A. G. Brook,J. K. Dawson,M. W. Lister,A. D. Campbell,D. R. D. Shaw,A. B. Densham,D. J. Langston,A. J. Simpson,N. B. Chapman,J. F. A. Williams,F. Bell,E. P. Taylor,F. Brown,W. K. R. Musgrave,R. F. Bird,E. E. Turner,B. Hamilton,W. O. Kermack,G. G. Allan,Duncan Maclean,G. T. Newbold,G. E. Watts J. Chem. Soc. 1952 5035
  • 2. 859. Xanthones: cyclisation of 3′-substituted 2-carboxydiphenyl ethers
    A. A. Goldberg,A. H. Wragg J. Chem. Soc. 1958 4227
  • 3. 372. Phthalocyanines and related compounds. Part XVI. The halogenation of phthalocyanines
    P. A. Barrett,E. F. Bradbrook,C. E. Dent,R. P. Linstead J. Chem. Soc. 1939 1820
  • 4. Notes
    J. C. Smith,K. C. Gulati,K. Venkataraman,Francis A. McMahon,Thomas G. Pearson,Percy L. Robinson J. Chem. Soc. 1933 1643
  • 5. 103. The chemistry of 1-azanthraquinone. Part II. Sulphonation of 1-azanthraquinone
    G. R. Clemo,N. Legg J. Chem. Soc. 1947 539
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